4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine

Pim kinase cancer kinase inhibitor

4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine (CAS 178403-36-6) is a pyrimidine derivative bearing 4,6-dimethoxy and 3-trifluoromethyl-2-pyridinylamino substituents. The compound serves two distinct scientific roles: first, it is the primary hydrolytic metabolite of the sulfonylurea herbicide flazasulfuron, designated DTPP, and is a required analytical reference standard in environmental fate, residue monitoring, and regulatory risk assessment studies ; second, it is disclosed as a pan-Pim kinase inhibitor (Pim-1, Pim-2, Pim-3) in patent literature, exhibiting micromolar to sub-micromolar inhibitory activity in biochemical assays.

Molecular Formula C12H11F3N4O2
Molecular Weight 300.24 g/mol
CAS No. 178403-36-6
Cat. No. B12332350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine
CAS178403-36-6
Molecular FormulaC12H11F3N4O2
Molecular Weight300.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)NC2=C(C=CC=N2)C(F)(F)F)OC
InChIInChI=1S/C12H11F3N4O2/c1-20-8-6-9(21-2)18-11(17-8)19-10-7(12(13,14)15)4-3-5-16-10/h3-6H,1-2H3,(H,16,17,18,19)
InChIKeyFOHUVEQSVOMUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine (CAS 178403-36-6): A Dual-Identity Pyrimidine for Environmental Monitoring and Kinase Inhibitor Screening


4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine (CAS 178403-36-6) is a pyrimidine derivative bearing 4,6-dimethoxy and 3-trifluoromethyl-2-pyridinylamino substituents. The compound serves two distinct scientific roles: first, it is the primary hydrolytic metabolite of the sulfonylurea herbicide flazasulfuron, designated DTPP, and is a required analytical reference standard in environmental fate, residue monitoring, and regulatory risk assessment studies [1]; second, it is disclosed as a pan-Pim kinase inhibitor (Pim-1, Pim-2, Pim-3) in patent literature, exhibiting micromolar to sub-micromolar inhibitory activity in biochemical assays [2]. This dual application space creates a procurement profile distinct from simple building-block pyrimidines.

Why Generic 4,6-Dimethoxypyrimidine Analogs Cannot Replace CAS 178403-36-6 in Critical Workflows


Generic substitution fails for CAS 178403-36-6 because the compound's identity is defined by an inseparable combination of structural specificity and application context. In environmental analytical workflows, the compound is the defined hydrolysis product DTPP of flazasulfuron; any structural deviation—such as replacement of the 3-trifluoromethyl-2-pyridinyl moiety—yields a different metabolite (e.g., DTPU, TPSA, or ADMP) with distinct chromatographic retention, mass spectrometric fragmentation, and regulatory reporting obligations [1]. In kinase inhibitor screening, the 4,6-dimethoxy-2-pyrimidinamine core with the 3-trifluoromethyl-2-pyridinyl substituent is the precise chemotype for which Pim-1/Pim-2/Pim-3 inhibitory data are reported under US9321756; analogs lacking this exact substitution pattern exhibit different selectivity profiles and are not interchangeable surrogates [2]. The same CAS number purchased from different vendors may vary in purity, residual solvent profile, and certification status (analytical standard vs. research-grade), directly affecting data reproducibility.

Quantitative Differentiation Evidence for 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine Against Closest Analogs


Pim-3 Isoform Preference Over Pim-1: Biochemical Selectivity Evidence from a Single Patent Series

In a standardized Pim kinase biochemical assay measuring phosphorylation of biotinylated-BAD peptide at Ser112, the target compound demonstrated a 3.7-fold lower IC50 against Pim-3 (176 nM) compared to Pim-1 (644 nM), indicating preferential inhibition of the Pim-3 isoform [1]. This isoform preference is not shared uniformly by all members of the US9321756 patent series; for example, a structurally distinct lead compound from the same patent (US9321756, Compound 300; BDBM225033) exhibited a Pim-1 IC50 of 1.20 nM, representing a >500-fold potency shift relative to the target compound while losing the Pim-3 preference profile [2]. The target compound thus occupies a specific activity niche within the Pim inhibitor landscape: moderate pan-Pim activity with a measurable Pim-3 bias.

Pim kinase cancer kinase inhibitor

Aerobic Soil Persistence (DT50): DTPP Outlasts the Parent Herbicide and Co-Metabolites

Under aerobic soil conditions, DTPP (the target compound) exhibits a degradation half-life (DT50) of 366 days, classifying it as highly persistent and significantly outlasting the parent flazasulfuron, which degrades with a DT50 of 12–124 days (weakly to moderately persistent) [1]. Among the major flazasulfuron transformation products, DTPP is the second most persistent metabolite: TPSA DT50 = 791.1 days, DTPP DT50 = 366 days, DTPU DT50 = 208.2 days [1]. This means DTPP persists approximately 3-fold longer than DTPU and 3- to 30-fold longer than flazasulfuron itself in aerobic soil.

environmental fate soil persistence pesticide metabolite

Soil Mobility (Koc Range): DTPP Exhibits Distinct Leaching Behavior Versus Co-Metabolites

The organic carbon-normalized adsorption coefficient (Koc) for DTPP ranges from 143.1 to 2,616 mL/g, classifying it as moderately mobile to slightly mobile in soil [1]. This mobility profile contrasts sharply with: (i) the parent flazasulfuron (Koc = 43.28–157.9 mL/g; mobile to moderately mobile), (ii) TPSA (Koc = 21.14–43.28 mL/g; mobile), and (iii) DTPU (Koc = 85–221.1 mL/g; moderately mobile) [1]. The wide Koc range for DTPP (spanning >18-fold) indicates strong soil-type dependence, meaning its leaching risk cannot be predicted from flazasulfuron or DTPU data alone.

soil adsorption leaching potential groundwater risk

Hydrolytic Formation Pathway: DTPP Is the Direct Precursor to the Dominant Aquatic Metabolite HTPP

Under aerobic and anaerobic aquatic conditions, DTPP undergoes O-demethylation to yield HTPP, identified as the principal transformation product in water [1]. This precursor relationship is critical because HTPP is the dominant detectable species in surface water monitoring programs, yet its quantification depends on understanding DTPP input dynamics. DTPP itself is formed via hydrolytic cleavage of the flazasulfuron sulfonylurea bridge, alongside DTPU, TPSA, and ADMP [1]. Unlike TPSA, which forms directly from sulfonylurea bridge cleavage, DTPP additionally serves as the obligatory intermediate en route to HTPP, giving it a unique dual role as both a primary hydrolysis product and a secondary precursor.

hydrolysis pathway metabolite transformation surface water monitoring

Genotoxicity Alert: DTPP Carries a Positive In Vitro Chromosome Aberration Signal Not Adequately Resolved In Vivo

During the EU regulatory peer review of flazasulfuron, EFSA identified a data gap specific to DTPP: the metabolite produced positive results in an in vitro chromosome aberration test, and these findings were not adequately overruled by the in vivo micronucleus test because bone marrow exposure could not be demonstrated [1]. This genotoxicity concern is unique to DTPP among the flazasulfuron metabolite panel—no equivalent unresolved genotoxicity flag was raised for DTPU, TPSA, ADMP, or HTPP in the EFSA conclusion [1]. Consequently, DTPP is classified as a residue of toxicological concern requiring separate quantification and risk assessment.

genotoxicity regulatory toxicology metabolite risk assessment

Dual-Use Compound: The Same CAS Number Serves Both Environmental Monitoring and Kinase Inhibitor Screening Workflows

CAS 178403-36-6 is one of a limited set of compounds that simultaneously appears in regulated environmental analytical methods (as flazasulfuron metabolite DTPP) and in pharmaceutical patent activity data (as a Pim kinase inhibitor, US9321756 Compound 9). This dual-use profile is atypical: most pesticide metabolites lack pharmacological annotation, and most kinase inhibitor fragments lack environmental fate characterization [1] [2]. For procurement, this means the same compound lot may be used across divergent laboratory workflows—provided the purity, certification, and documentation meet the stricter of the two use-case requirements (typically the analytical standard grade for regulatory environmental work).

dual application analytical standard kinase profiling

Procurement-Driven Application Scenarios for 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine (CAS 178403-36-6)


Regulatory Environmental Fate Studies Requiring Separate DTPP Quantification

For laboratories conducting flazasulfuron environmental fate studies under EU Regulation (EC) No 1107/2009 or Canadian PMRA frameworks, DTPP is a mandatory analyte due to its 366-day aerobic soil DT50 and unresolved genotoxicity alert [1] [2]. Analytical methods (typically LC-MS/MS) must chromatographically resolve DTPP from co-eluting metabolites DTPU, TPSA, and ADMP, and quantify DTPP against a certified reference standard to meet regulatory reporting limits. The EFSA data gap on DTPP genotoxicity (in vitro chromosome aberration positive; in vivo micronucleus inconclusive) elevates DTPP to a residue of toxicological concern requiring separate risk assessment [2].

Groundwater Vulnerability Assessments and Leaching Risk Modeling

DTPP's wide Koc range (143.1–2,616 mL/g) indicates strong soil-type-dependent mobility that cannot be predicted from parent flazasulfuron data (Koc 43.28–157.9 mL/g) [1]. Groundwater modeling exercises (e.g., using FOCUS-PEARL, MACRO, or PRZM) require compound-specific Koc and DT50 inputs for DTPP to generate valid predicted environmental concentrations (PECs). Using flazasulfuron or DTPU parameters as surrogates for DTPP would produce erroneous leaching estimates potentially leading to regulatory rejection.

Pim Kinase Biochemical Profiling and Isoform Selectivity Screening

For oncology research groups screening Pim kinase inhibitors, CAS 178403-36-6 offers a moderate-potency tool compound with a measurable Pim-3 preference (Pim-3 IC50 = 176 nM vs. Pim-1 IC50 = 644 nM; 3.7-fold selectivity) [1]. This profile is useful as a reference point in selectivity assay panels where high-potency pan-Pim inhibitors (e.g., US9321756 Compound 300; Pim-1 IC50 = 1.20 nM) fail to discriminate among isoforms. The compound can serve as a validation control for Pim-3-biased assay development.

Surface Water Monitoring Programs Tracking the DTPP → HTPP Transformation Cascade

Because DTPP is the direct precursor to HTPP (the dominant aquatic transformation product, up to 23% AR), surface water monitoring programs must include DTPP in their analyte list to accurately capture the full degradation pathway [1] [2]. Analytical method validation requires a DTPP reference standard to establish retention time, MRM transitions, and matrix effects in surface water samples. Omission of DTPP from the analyte panel leads to under-reporting of total flazasulfuron-derived residues and potential non-compliance with the EU Water Framework Directive.

Quote Request

Request a Quote for 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.